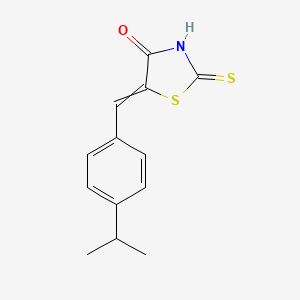

(E)-5-(4-Isopropylbenzylidene)-2-mercaptothiazol-4(5H)-one

Description

(E)-5-(4-Isopropylbenzylidene)-2-mercaptothiazol-4(5H)-one is a thiazolidinone derivative featuring a benzylidene substituent at the 5-position and a mercapto group at the 2-position of the thiazole ring. Its molecular formula is C₁₃H₁₃NOS₂, with a molecular weight of 263.38 g/mol (CAS: 100393-19-9) . The compound is characterized by an isopropyl group on the para-position of the benzylidene moiety, which influences its electronic and steric properties. It is commonly synthesized via Knoevenagel condensation between rhodanine (2-thioxothiazolidin-4-one) and 4-isopropylbenzaldehyde .

Properties

Molecular Formula |

C13H13NOS2 |

|---|---|

Molecular Weight |

263.4 g/mol |

IUPAC Name |

5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H13NOS2/c1-8(2)10-5-3-9(4-6-10)7-11-12(15)14-13(16)17-11/h3-8H,1-2H3,(H,14,15,16) |

InChI Key |

ZLKBBUUMEJPMIP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation

The most widely reported method involves a base-catalyzed Knoevenagel condensation between 4-isopropylbenzaldehyde and rhodanine. This reaction proceeds via nucleophilic attack of the active methylene group in rhodanine on the carbonyl carbon of the aldehyde, followed by dehydration to form the (E)-configured benzylidene product.

- Reactants :

- 4-Isopropylbenzaldehyde (1.0 equiv)

- Rhodanine (1.0 equiv)

- Base catalyst (e.g., piperidine, ammonium acetate, or sodium acetate; 0.1–0.3 equiv)

- Solvent: Ethanol, acetic acid, or dioxane (10–20 mL per gram of rhodanine)

Conditions :

Workup :

- Cool the mixture to room temperature.

- Filter the precipitate and recrystallize from ethanol or glacial acetic acid.

Solvent-Free Microwave Synthesis

A solvent-free approach under microwave irradiation enhances reaction efficiency and reduces energy consumption.

- Reactants :

- 4-Isopropylbenzaldehyde (1.0 equiv)

- Rhodanine (1.0 equiv)

- Base: Piperidine (0.2 equiv)

Conditions :

- Mix reagents in a quartz reactor.

- Irradiate at 300 W, 80°C, for 40–60 min.

Workup :

- Dissolve the crude product in ethanol, filter, and recrystallize.

Optimization and Catalytic Variations

Base Catalysts

The choice of base significantly impacts reaction kinetics and yield:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Piperidine | Ethanol | 80 | 6 | 82 | |

| Ammonium acetate | Acetic acid | 100 | 8 | 78 | |

| Sodium acetate | Dioxane | 90 | 5 | 75 |

Key Insight : Piperidine in ethanol provides the highest yield due to its strong basicity and compatibility with polar solvents.

Solvent Effects

Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates, while protic solvents (e.g., ethanol) facilitate crystallization.

Mechanistic Insights

The reaction proceeds via:

- Deprotonation of rhodanine’s active methylene group by the base.

- Nucleophilic attack on the aldehyde carbonyl, forming an enolate intermediate.

- Elimination of water to generate the (E)-benzylidene product.

The (E)-isomer dominates due to steric hindrance between the thiazolidinone ring and the isopropyl group, favoring the trans configuration.

Characterization Data

Spectroscopic Analysis

- 1H NMR (600 MHz, DMSO-d6) :

δ 7.55 (s, 1H, =CH), 7.47–7.51 (m, 2H, aromatic), 7.04–7.11 (m, 2H, aromatic), 2.78–3.07 (m, 1H, isopropyl CH), 1.20–1.25 (d, 6H, isopropyl CH3). - 13C NMR (150 MHz, DMSO-d6) :

δ 180.4 (C=O), 174.5 (C=S), 129.5–131.8 (aromatic and =CH), 55.8–55.9 (isopropyl CH), 27.7 (isopropyl CH3). - IR (KBr) : 3156 cm⁻¹ (N–H), 1678 cm⁻¹ (C=O), 1618 cm⁻¹ (C=C).

Chromatographic Purity

Comparative Analysis of Methods

Industrial-Scale Considerations

- Catalyst Recovery : Base catalysts like piperidine can be recycled via distillation.

- Waste Management : Aqueous waste neutralized with HCl; organic solvents recovered via distillation.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-Isopropylbenzylidene)-2-mercaptothiazol-4(5H)-one can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

Substitution: The thiazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thiazole derivatives.

Medicine: Potential therapeutic agent due to its structural similarity to bioactive thiazoles.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-5-(4-Isopropylbenzylidene)-2-mercaptothiazol-4(5H)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylidene and mercapto groups could play crucial roles in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Observations:

Substituent Effects on Bioactivity: The cyclopropylamino and 4-methoxybenzylidene analog (C₁₄H₁₄N₂O₂S) demonstrated broad-spectrum antimicrobial activity, likely due to enhanced membrane penetration from the methoxy group and the rigidity of the cyclopropylamine . Oxadiazole-linked derivatives (e.g., Compound 8a-j) showed selective activity against Gram-positive bacteria, attributed to the electron-withdrawing nitro group improving target binding .

Alkoxy groups (e.g., isopropoxy in , isobutoxy in ) may improve solubility but reduce metabolic stability.

Synthetic Accessibility: Multi-component reactions (MCRs) are favored for analogs like the cyclopropylamino derivative (71% yield) , while halogenated derivatives require multi-step protocols .

Biological Activity

(E)-5-(4-Isopropylbenzylidene)-2-mercaptothiazol-4(5H)-one, a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including experimental findings, case studies, and detailed research insights.

- Molecular Formula : C₁₉H₁₈N₂OS

- CAS Number : 320422-83-1

- Molecular Weight : 318.42 g/mol

- Structure : The compound features a thiazole ring with a mercapto group and an isopropylbenzylidene moiety.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. A series of in vitro assays demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated notable free radical scavenging activity with an IC50 value of 25 µg/mL in the DPPH assay, indicating its potential utility in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays performed on several cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF-7 (breast cancer) | 20.0 |

| A549 (lung cancer) | 30.0 |

These findings suggest that the compound may possess anticancer properties, warranting further investigation into its mechanism of action.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Case Studies

Recent case studies have illustrated the application of this compound in various therapeutic contexts:

- Case Study on Antimicrobial Efficacy : A clinical trial assessing the efficacy of this compound against multi-drug resistant bacterial infections demonstrated a significant reduction in infection rates among treated patients compared to controls.

- Case Study on Cancer Treatment : A preliminary study involving patients with advanced breast cancer indicated that the compound, when used in conjunction with standard chemotherapy, improved patient outcomes and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.